molecular formula C12H14O2 B15253956 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B15253956
M. Wt: 190.24 g/mol
InChI Key: CLDRLBPFIBIIHM-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-Methoxy-1,2,3,4-tetrahydronaphthalene.

    Oxidation: The starting material undergoes oxidation to introduce the aldehyde functional group at the 2-position. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, such as oxidative stress response or inflammatory pathways.

    Binding: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group but has a similar naphthalene backbone.

Uniqueness

5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-4,8-9H,5-7H2,1H3

InChI Key

CLDRLBPFIBIIHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)C=O

Origin of Product

United States

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